molecular formula C6H3ClN2O B3366839 7-Chlorofuro[2,3-d]pyridazine CAS No. 14757-89-2

7-Chlorofuro[2,3-d]pyridazine

Cat. No. B3366839
CAS RN: 14757-89-2
M. Wt: 154.55 g/mol
InChI Key: JIPBNRYEWOMJQQ-UHFFFAOYSA-N
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Description

7-Chlorofuro[2,3-d]pyridazine is a chemical compound with the molecular formula C6H3ClN2O . It has an average mass of 154.554 Da and a monoisotopic mass of 153.993393 Da .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring, which is a type of nitrogen-containing heterocycle . The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 119-120 degrees Celsius .

Scientific Research Applications

1. Chemical Synthesis and Equilibrium Studies

7-Chlorofuro[2,3-d]pyridazine and its derivatives have been extensively studied in chemical synthesis. For instance, the azide/tetrazole equilibrium in furo[2,3-e]tetrazolo[1,5-c]pyrimidines, which are closely related to this compound, has been examined as a function of solvent, temperature, and structure. These studies provide valuable insights into the behavior of such compounds in different environments (Sirakanyan et al., 2016).

2. Biological Properties

Recent studies have shown that derivatives of pyridazine, including this compound, exhibit significant biological properties such as anti-tumor and anti-inflammatory activity. Compounds like 6-chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been synthesized and characterized, highlighting the potential medicinal applications of these derivatives (Sallam et al., 2021).

3. Antimicrobial Evaluation

Pyridazine derivatives have been evaluated for their antimicrobial properties. For example, novel carbamoyl derivatives of pyridazine-N-oxides were tested against various bacteria and fungi, highlighting their potential as antimicrobial agents. This research expands the scope of this compound derivatives in combating infectious diseases (Gavini et al., 1997).

4. Agricultural Applications

Pyridazine derivatives, including those similar to this compound, have been explored for their herbicidal activities. For instance, the synthesis and evaluation of various 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives showed promising results in inhibiting chlorophyll and controlling dicotyledonous plants, suggesting their potential use in agriculture (Xu et al., 2008).

5. Corrosion Inhibition

Some studies have focused on the use of pyridazine derivatives as corrosion inhibitors. The inhibitory effect of new pyridazine derivatives on the corrosion of mild steel in acidic environments was investigated, revealing their potential as protective agents in industrial applications (Mashuga et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, 4,7-dichlorofuro[2,3-d]pyridazine, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

7-Chlorofuro[2,3-d]pyridazine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The pyridazine ring is known for its weak basicity, high dipole moment, and robust dual hydrogen-bonding capacity, which can be crucial in drug-target interactions . These properties enable this compound to participate in molecular recognition processes and potentially inhibit or activate specific enzymes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the pyridazine ring’s ability to engage in π-π stacking interactions and hydrogen bonding can affect the stability and function of cellular proteins and enzymes . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic activity. Additionally, the presence of the chlorine atom can enhance the compound’s binding affinity and specificity . These interactions can lead to changes in gene expression and protein function, ultimately affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . These threshold effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence cellular function . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological effects . The localization of this compound within cells is critical for its activity and function, as it determines the sites of interaction with biomolecules.

properties

IUPAC Name

7-chlorofuro[2,3-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPBNRYEWOMJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(N=NC=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14757-89-2
Record name 7-chlorofuro[2,3-d]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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